4-Methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran
Description
Properties
CAS No. |
61051-08-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C21H18O/c1-15-20-14-22-13-18(20)12-19(16-8-4-2-5-9-16)21(15)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
YPWTYJODYLDEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCC2=CC(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with diphenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Chemical Reactions of Benzofuran Derivatives
Benzofuran derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions often require specific catalysts or solvents to enhance yield and selectivity.
Types of Chemical Reactions
-
Oxidation : Benzofurans can be oxidized using agents like potassium permanganate or chromium trioxide under controlled conditions.
-
Reduction : Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.
-
Substitution : Halogenation or other substitution reactions can modify the benzofuran ring, affecting its biological activity.
Reaction Conditions
| Reaction Type | Conditions | Catalyst/Solvent |
|---|---|---|
| Oxidation | Controlled temperature and pressure | Potassium permanganate, Chromium trioxide |
| Reduction | Mild conditions, inert atmosphere | Sodium borohydride, Hydrogen gas |
| Substitution | Varies depending on substituent | Halogens, Various solvents |
Biological Activities
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of benzofuran derivatives, including 4-Methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran, in anticancer therapy. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic properties by inducing apoptosis in cancer cells through various pathways. For instance, it has been noted that benzofuran derivatives can inhibit critical signaling pathways involved in cancer progression, such as the AKT signaling pathway .
- Case Study : A study demonstrated that derivatives of benzofuran displayed selective inhibition against lung adenocarcinoma cells (A549), leading to significant reductions in cell viability and tumor growth in vivo models .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated with encouraging results:
- Bacterial Inhibition : Research indicates that benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran have shown activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- Research Findings : Studies have shown that certain benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1α in cellular models . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzofurans is crucial for optimizing their biological activity:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 16.4 | Inhibits PLK1 signaling |
| Benzofuran derivative A | Antimicrobial | 40–80 | Effective against MRSA |
| Benzofuran derivative B | Anti-inflammatory | N/A | Reduces TNF-α release |
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzofuran Family
2.1.1 2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran
This natural benzofuran derivative features a fully aromatic benzofuran core with methylenedioxy (O-CH2-O) and dihydroxyphenyl substituents. Unlike 4-Methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran, it lacks the 1,3-dihydro saturation and phenyl/methyl groups. The methylenedioxy group enhances electron-withdrawing effects, which may improve stability in biological environments. Pharmacologically, it exhibits antioxidant and anti-inflammatory properties, whereas the diphenyl and methyl groups in the target compound likely increase lipophilicity, affecting membrane permeability .
2.1.2 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran This derivative incorporates a fluorophenyl group (electron-withdrawing) and a sulfinyl moiety, which introduces chirality and polarizability. The methylenedioxy group at positions 5 and 6 contrasts with the diphenyl substitution in the target compound. The fluorophenyl group enhances metabolic stability compared to non-fluorinated analogues, a feature absent in this compound.
2.1.3 3-Ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran Similar to the above, this compound combines fluorophenyl and ethylsulfinyl groups. Both compounds share antimicrobial activity, but the 1,3-dihydro structure of the target compound may reduce ring strain, enhancing synthetic accessibility .
Functional Analogues in Optoelectronic Materials
The 1,3-dihydro structure may reduce π-conjugation, limiting electroluminescence efficiency compared to fully aromatic systems .
2.2.2 Carbazole-Triazine Hybrids (e.g., Cz-Trz, MCz-Trz) These sky-blue emitters integrate carbazole donors with triazine acceptors, achieving high thermal stability and EQEs up to 25%. The diphenyl groups in this compound could similarly stabilize excited states, but the lack of a strong donor-acceptor pairing in its structure may limit charge-transfer efficiency. Additionally, the saturated benzofuran core may introduce non-radiative decay pathways, reducing photoluminescence quantum yield (PLQY) .
Key Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Optoelectronic Performance Comparison
Biological Activity
4-Methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer and antimicrobial effects, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 61051-08-9
- Molecular Formula : C21H19O
- Molecular Weight : 295.38 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity on HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells using the MTT assay. The results indicated:
| Parameter | Value |
|---|---|
| IC50 (µM) | 25 |
| Cell Line | HepG2 |
The IC50 value suggests that the compound exhibits potent cytotoxicity against liver cancer cells compared to untreated controls .
The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt the cell cycle. It interacts with specific molecular targets involved in cancer cell survival pathways, leading to inhibited proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Efficacy
The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Methicillin-resistant Staphylococcus aureus | 0.5 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria .
The antimicrobial activity is believed to arise from the compound's ability to inhibit key enzymes in metabolic pathways and modulate receptor activities, affecting cellular signaling cascades .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications in substituents on the benzofuran structure can significantly influence its biological potency.
Summary of SAR Findings
Research indicates that:
- The presence of electron-donating groups enhances activity.
- Halogen substitutions can lead to increased antibacterial effects.
This knowledge aids in designing more effective derivatives for therapeutic applications .
Q & A
Q. What are the established synthetic routes for 4-methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran, and how can intermediates be characterized?
A common approach involves multi-step functionalization of the benzofuran core. For example, oxidation of sulfide to sulfoxide intermediates using reagents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures (e.g., 273 K) is effective . Characterization of intermediates should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients is recommended for monitoring reaction progress .
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization via slow evaporation of chloroform solutions yields suitable crystals. Refinement using riding models for hydrogen atoms (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for heavy atoms ensures accuracy . Structural data reveal substituent effects on dihedral angles and non-covalent interactions (e.g., π-π stacking), critical for understanding solid-state reactivity .
Q. What pharmacological screening methodologies are applicable for benzofuran derivatives?
Prioritize in vitro assays for antibacterial, antifungal, or antitumor activity. For example:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Neuroactivity : Radioligand binding assays for serotonin or dopamine receptors, given structural similarities to psychoactive benzofurans .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies often arise from substituent positioning or assay conditions. For example:
- Substituent Effects : Electron-withdrawing groups (e.g., sulfoxide) enhance antimicrobial activity but reduce solubility, impacting bioavailability .
- Assay Variability : Standardize protocols (e.g., serum-free media for cytotoxicity assays) to minimize false positives. Cross-validate findings using orthogonal methods (e.g., flow cytometry vs. MTT for cell viability) .
Q. What strategies optimize synthetic yield and stereochemical purity?
- Catalysis : Use chiral catalysts (e.g., Sharpless epoxidation) for enantioselective synthesis.
- Chromatography : Employ flash chromatography with gradient elution (e.g., hexane → ethyl acetate) to separate diastereomers .
- Reaction Monitoring : Real-time FT-IR or LC-MS detects side products early, enabling route adjustment .
Q. How can computational modeling enhance the design of benzofuran derivatives?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or β-amyloid) to prioritize analogs for synthesis .
- MD Simulations : Assess stability in biological membranes to optimize pharmacokinetics .
Methodological Considerations
Q. What analytical techniques validate purity and stability under storage conditions?
Q. How should safety protocols be implemented for handling reactive intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
